molecular formula C28H22N2 B11529084 2-(biphenyl-4-yl)-5-(4-methylphenyl)-4-phenyl-1H-imidazole

2-(biphenyl-4-yl)-5-(4-methylphenyl)-4-phenyl-1H-imidazole

Cat. No.: B11529084
M. Wt: 386.5 g/mol
InChI Key: STOJFKSFNNLXMX-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YL}-5-(4-METHYLPHENYL)-4-PHENYL-1H-IMIDAZOLE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a methylphenyl group, and a phenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-5-(4-METHYLPHENYL)-4-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency in forming carbon-carbon bonds . The process generally involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-4-YL}-5-(4-METHYLPHENYL)-4-PHENYL-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-{[1,1’-BIPHENYL]-4-YL}-5-(4-METHYLPHENYL)-4-PHENYL-1H-IMIDAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-5-(4-METHYLPHENYL)-4-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1’-BIPHENYL]-4-YL}-5-(4-METHYLPHENYL)-4-PHENYL-1H-IMIDAZOLE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of biphenyl, methylphenyl, and phenyl groups attached to an imidazole ring makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C28H22N2

Molecular Weight

386.5 g/mol

IUPAC Name

5-(4-methylphenyl)-4-phenyl-2-(4-phenylphenyl)-1H-imidazole

InChI

InChI=1S/C28H22N2/c1-20-12-14-24(15-13-20)27-26(23-10-6-3-7-11-23)29-28(30-27)25-18-16-22(17-19-25)21-8-4-2-5-9-21/h2-19H,1H3,(H,29,30)

InChI Key

STOJFKSFNNLXMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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